
Iloprost
Übersicht
Beschreibung
Iloprost ist ein synthetisches Analogon von Prostacyclin (PGI2), einem endogenen Prostanoid, das hauptsächlich im Gefäßendothel gebildet wird. Es wird zur Behandlung von Erkrankungen wie pulmonaler arterieller Hypertonie, Sklerodermie, Raynaud-Phänomen und Erfrierungen eingesetzt . This compound wirkt durch Erweiterung der Blutgefäße, wodurch die Durchblutung verbessert und der Blutdruck gesenkt wird .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Iloprost umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehört die Bildung des Bicyclo[33Der Prozess beinhaltet typischerweise die Verwendung von Schutzgruppen, selektiven Reduktionen und stereoselektiven Reaktionen, um die korrekte Konfiguration des Endprodukts sicherzustellen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig die kontinuierliche Flusschemie und fortschrittliche Reinigungsverfahren, um this compound in fester Form zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Iloprost unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.
Substitution: Substitutionsreaktionen können verschiedene Substituenten in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für stereoselektive Reaktionen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den jeweiligen Reaktionsbedingungen ab. Beispielsweise kann Oxidation zur Bildung von inaktiven Metaboliten führen, während Reduktion zu modifizierten this compound-Derivaten mit unterschiedlichen pharmakologischen Eigenschaften führen kann .
Wissenschaftliche Forschungsanwendungen
Iloprost hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von Prostacyclin-Analoga und deren chemischen Eigenschaften verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und die Gefäßbiologie.
Medizin: Wird in klinischen Studien zur Behandlung verschiedener Gefäßkrankheiten und Erkrankungen eingesetzt, die mit schlechter Durchblutung verbunden sind
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und Therapeutika eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Wirkung von Prostacyclin (PGI2) nachahmt. Es bindet an Prostacyclin-Rezeptoren auf der Oberfläche von Gefäßendothelzellen, was zur Aktivierung der Adenylatcyclase und einem Anstieg der zyklischen Adenosinmonophosphat (cAMP)-Spiegel führt. Dies führt zur Entspannung der glatten Gefäßmuskelzellen, Vasodilatation und Hemmung der Thrombozytenaggregation .
Wirkmechanismus
Iloprost exerts its effects by mimicking the action of prostacyclin (PGI2). It binds to prostacyclin receptors on the surface of vascular endothelial cells, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of vascular smooth muscle cells, vasodilation, and inhibition of platelet aggregation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Epoprostenol: Ein weiteres Prostacyclin-Analogon zur Behandlung der pulmonalen arteriellen Hypertonie.
Treprostinil: Ein Prostacyclin-Analogon mit einer längeren Halbwertszeit als Iloprost.
Beraprost: Ein orales Prostacyclin-Analogon, das in einigen Ländern zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird
Einzigartigkeit von this compound
This compound ist aufgrund seiner Stabilität und einfachen Verabreichung einzigartig. Im Gegensatz zu Epoprostenol, das eine kontinuierliche intravenöse Infusion erfordert, kann this compound durch Inhalation oder intravenöse Infusion verabreicht werden, was es für Patienten bequemer macht . Darüber hinaus verfügt this compound über eine ausgeglichene Mischung aus Diastereoisomeren, die zu seinen starken vasodilatierenden Wirkungen beiträgt .
Biologische Aktivität
Iloprost is a synthetic analog of prostacyclin (PGI2) that exhibits potent vasodilatory and anti-inflammatory properties. It is primarily used in the treatment of pulmonary arterial hypertension (PAH) and other conditions characterized by impaired blood flow and vascular dysfunction. This article explores the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and recent research findings.
This compound exerts its effects through several key mechanisms:
- Vasodilation : this compound activates prostacyclin receptors on vascular smooth muscle cells, leading to increased intracellular cAMP levels, which result in relaxation of smooth muscle and vasodilation.
- Endothelial Barrier Function : It enhances endothelial barrier integrity by inhibiting pathways that lead to increased permeability. Specifically, this compound suppresses the activation of p38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are crucial in inflammatory responses .
- Anti-inflammatory Effects : this compound reduces the expression of intercellular adhesion molecule-1 (ICAM-1) and neutrophil migration, mitigating inflammatory damage in tissues .
Pulmonary Arterial Hypertension (PAH)
This compound is indicated for the treatment of PAH, where it has shown significant improvements in exercise capacity and hemodynamic parameters. A study involving 76 patients reported a survival rate of 85% at two years with inhaled this compound therapy .
Table 1 summarizes key findings from studies assessing the efficacy of this compound in PAH:
Septic Shock
Recent trials have evaluated the role of this compound in septic shock management. In a randomized controlled trial, patients receiving intravenous this compound did not show significant differences in organ failure scores or mortality compared to placebo . The trial was halted for futility after an interim analysis indicated no benefit.
Table 2 outlines the findings from the septic shock study:
Parameter | This compound Group (n=142) | Placebo Group (n=137) | P-value |
---|---|---|---|
Mean SOFA Score (day 3) | 10.6 (6.4-14.8) | 10.5 (5.9-15.5) | .70 |
Mortality at 90 days | 57% (81/142) | 51% (70/136) | .33 |
Case Studies
Several case studies have documented the use of this compound in specific populations:
- Raynaud's Phenomenon : A multicenter study demonstrated that intravenous this compound infusion improved symptoms in patients with Raynaud's phenomenon secondary to systemic sclerosis, enhancing blood flow and reducing episodes .
- LPS-Induced Lung Injury : In animal models, this compound administration reduced lung injury markers and improved endothelial function following lipopolysaccharide (LPS) exposure, showcasing its potential in treating acute lung injury .
Eigenschaften
IUPAC Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIFJCPQKFCZDDL-ACWOEMLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCC(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041046 | |
Record name | Iloprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Very slightly soluble | |
Record name | Iloprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01088 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Iloprost is a second generation structural analog of prostacyclin (PGI) with about ten-fold greater potency than the first generation stable analogs, such as carbaprostacyclin. Iloprost binds with equal affinity to human prostacyclin (Prostanoid IP) and prostaglandin EP1 receptors. Iloprost constricts the ilium and fundus circular smooth muscle as strongly as prostaglandin E2 (PGE2) itself. Iloprost inhibits the ADP, thrombin, and collagen-induced aggregation of human platelets. In whole animals, iloprost acts as a vasodilator, hypotensive, antidiuretic, and prolongs bleeding time. All of these properties help to antagonize the pathological changes that take place in the small pulmonary arteries of patients with pulmonary hypertension. | |
Record name | Iloprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01088 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
78919-13-8 | |
Record name | Iloprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78919-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iloprost [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078919138 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iloprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01088 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iloprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ILOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JED5K35YGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.